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Compound of Interest

Compound Name: 4-Chloronicotinaldehyde

Cat. No.: B038066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Chloronicotinaldehyde (CAS No: 114077-82-6), a key intermediate in pharmaceutical and
agrochemical synthesis. Due to the limited availability of public experimental spectra for this
specific compound, this guide presents a comprehensive analysis based on data from closely
related analogs, including 2-chloro-3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde, and
4-chlorobenzaldehyde. This information is intended to aid researchers in the identification and
characterization of 4-Chloronicotinaldehyde.

Molecular Structure and Expected Spectroscopic
Features

4-Chloronicotinaldehyde, also known as 4-chloro-3-pyridinecarboxaldehyde, possesses a
pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 3-
position. This substitution pattern will dictate the chemical shifts in its NMR spectra, the
vibrational frequencies in its IR spectrum, and the fragmentation patterns in its mass spectrum.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Herein,
we provide predicted *H and 13C NMR data for 4-Chloronicotinaldehyde.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region
corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Table 1: Predicted *H NMR Data for 4-Chloronicotinaldehyde

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.1 Singlet 1H H-7 (Aldehyde)
~8.9 Singlet 1H H-2
~8.6 Doublet 1H H-6
~7.6 Doublet 1H H-5

Predictions are based on data for isomeric and related compounds and are typically recorded
in CDCls.

3C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the
molecule.

Table 2: Predicted 13C NMR Data for 4-Chloronicotinaldehyde

Chemical Shift (6, ppm) Assighment

~190 C-7 (Aldehyde C=0)
~155 C-2

~152 C-6

~145 C-14

~130 C-3

~125 C-5
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Predictions are based on data for isomeric and related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Chloronicotinaldehyde is expected to show characteristic absorption bands for
the aldehyde group and the chlorinated pyridine ring.

Table 3: Predicted IR Absorption Bands for 4-Chloronicotinaldehyde

Wavenumber (cm~2) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

2820, ~2720 - Aldehyde C-H stretch (Fermi
doublet)

~1705 Strong Aldehyde C=0 stretch

~1580, ~1470 Medium-Strong C=C and C=N ring stretching

~1100 Medium C-Cl stretch

~800-900 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Chloronicotinaldehyde
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miz Relative Intensity Assighment

[M]*" (Molecular ion peak, with

141/143 High 3:1 ratio due to 3>CI/?’Cl
isotopes)

140/142 Medium [M-H]*

112/114 Medium [M-CHOJ*

76 Medium [CsHaN]*

Experimental Protocols

While specific experimental parameters for 4-Chloronicotinaldehyde are not publicly
available, the following are general methodologies for obtaining the spectroscopic data
discussed.

» NMR Spectroscopy: A sample of 4-Chloronicotinaldehyde (~5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, 0.5-0.7 mL) in an NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a frequency of 300-500 MHz for *H. Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

» IR Spectroscopy: An IR spectrum can be obtained using an FT-IR spectrometer. For a solid
sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry
KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance
(ATR) can be used by placing the solid sample directly on the ATR crystal.

e Mass Spectrometry: A dilute solution of the compound is introduced into the mass
spectrometer. Electron lonization (EIl) is a common method for volatile compounds. The
resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 4-Chloronicotinaldehyde.
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Compound Synthesis & Purification

Synthesis of 4-Chloronicotinaldehyde

'

Purification (e.g., Chromatography, Recrystallization)

Spectroscop

NMR Spectroscopy
(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidation

NMR Data Analysis IR Data Analysis MS Data Analysis
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Characterization of 4-
Chloronicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038066#spectroscopic-data-of-4-
chloronicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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